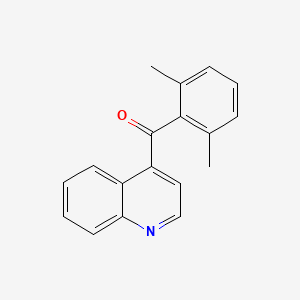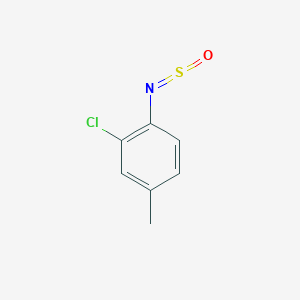
2-Chloro-4-methyl-1-(sulfinylamino)benzene
Descripción general
Descripción
2-Chloro-4-methyl-1-(sulfinylamino)benzene, also known as 2-Chloro-4-methyl-sulfinylaminobenzene, is a chemical compound that has a wide range of applications in both scientific research and in the laboratory. It is a highly reactive compound and is commonly used in organic synthesis. The compound has also been studied for its biochemical and physiological effects, as well as its potential applications in future research.
Aplicaciones Científicas De Investigación
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation involves the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as both reaction media and Lewis acid catalysts for the sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This method shows enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions. The Lewis acidity of the ionic liquid plays a critical role in the conversion rate of this reaction, as demonstrated through (27)Al NMR spectroscopy, providing insights into the mechanism of sulfonylation reactions (Nara, Harjani, & Salunkhe, 2001).
Diels-Alder Cycloaddition Reactions
The synthesis and Diels–Alder cycloaddition reactions of compounds such as [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene with cyclopentadiene, furan, and 1,3-diphenylisobenzofuran under thermal and microwave irradiation conditions are described. These reactions highlight the utility of these compounds in synthesizing complex molecular structures through cycloaddition (Sridhar, Krishna, & Rao, 2000).
Radical Sulfinyl Precursor Polymerization
Studies on the radical sulfinyl precursor polymerization route for poly(2-methoxy-5-(3′-7′-dimethyloctyloxy-4-((octylsulfinyl)methyl))-1,4-phenylenevinylene) synthesis offer improved mechanistic understanding. By utilizing microreactors for rapid mixing and quenching of reaction components, these investigations provide systematic kinetic data essential for optimizing polymerization processes (Zaquen et al., 2015).
Coordination Chemistry
Research on the rearrangement and coordination of specific sulfonamido-amino benzene derivatives with nickel centers reveals interesting aspects of metal-ligand interaction. These studies contribute to understanding the structural and electrochemical properties of metal complexes, which are relevant in catalysis and material science (Bermejo et al., 2000).
Kinetic Monte Carlo Modeling
The application of kinetic Monte Carlo modeling to study the sulfinyl precursor route for poly(p-phenylene vinylene) synthesis demonstrates the predictive capabilities of computational models in understanding and optimizing polymer synthesis. Such models help in identifying the effects of various reaction conditions on the yield and properties of the resulting polymers (Steenberge et al., 2011).
Propiedades
IUPAC Name |
2-chloro-4-methyl-1-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c1-5-2-3-7(9-11-10)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSMSKVNONETCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=S=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-1-(sulfinylamino)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)
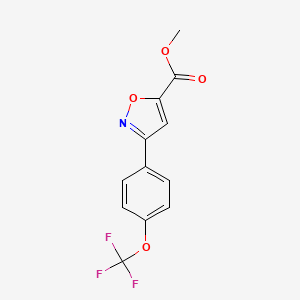
![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)
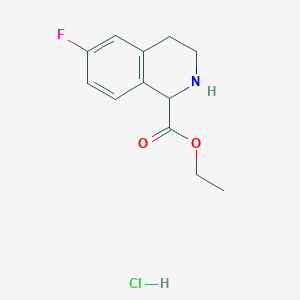
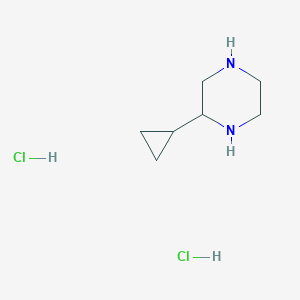

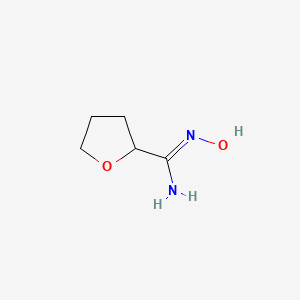
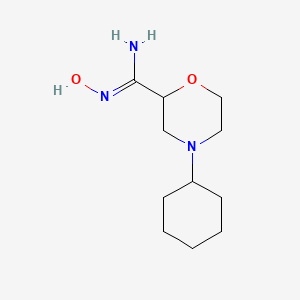
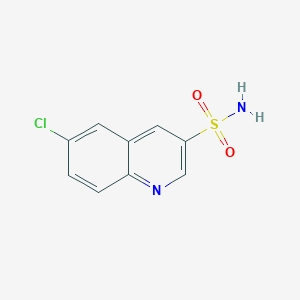
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine](/img/structure/B1458153.png)

